molecular formula C26H25N3O3S B296415 N-[4-(acetylamino)phenyl]-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide

N-[4-(acetylamino)phenyl]-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide

Cat. No. B296415
M. Wt: 459.6 g/mol
InChI Key: VTTLULQRVJIBHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(acetylamino)phenyl]-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide, also known as TZP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiazolidinediones, which are known to have anti-inflammatory, anti-diabetic, and anti-cancer properties.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. It has also been found to have anti-cancer properties and has been shown to inhibit the growth of various cancer cell lines. Additionally, N-[4-(acetylamino)phenyl]-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide has been studied for its potential use in the treatment of diabetes, as it has been found to improve insulin sensitivity and glucose uptake in cells.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide is not fully understood, but it is believed to work by activating peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a transcription factor that plays a key role in regulating glucose and lipid metabolism, as well as inflammation. Activation of PPARγ by N-[4-(acetylamino)phenyl]-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide leads to the suppression of pro-inflammatory cytokines and the induction of anti-inflammatory cytokines. This, in turn, leads to a reduction in inflammation and improved insulin sensitivity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[4-(acetylamino)phenyl]-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide are diverse and depend on the specific application. In general, N-[4-(acetylamino)phenyl]-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide has been found to have anti-inflammatory effects, which can lead to a reduction in pain and inflammation in diseases such as rheumatoid arthritis. It has also been found to have anti-cancer effects, which can lead to the inhibition of tumor growth. Additionally, N-[4-(acetylamino)phenyl]-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide has been found to improve insulin sensitivity and glucose uptake in cells, which can lead to improved glycemic control in diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-(acetylamino)phenyl]-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide for lab experiments is its high purity and stability. This makes it easy to work with and ensures that the results obtained are reliable. Additionally, N-[4-(acetylamino)phenyl]-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide has been extensively studied, and there is a wealth of information available on its properties and potential applications. However, one limitation of N-[4-(acetylamino)phenyl]-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide is its cost, which can be prohibitive for some researchers.

Future Directions

There are several future directions for research on N-[4-(acetylamino)phenyl]-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide. One area of interest is the development of new synthetic methods that are more efficient and cost-effective. Additionally, further research is needed to fully understand the mechanism of action of N-[4-(acetylamino)phenyl]-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide and its potential applications in the treatment of various diseases. Another area of interest is the development of new derivatives of N-[4-(acetylamino)phenyl]-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide that may have improved properties and efficacy. Overall, there is significant potential for N-[4-(acetylamino)phenyl]-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide to be developed into a useful therapeutic agent for a variety of diseases.

Synthesis Methods

The synthesis of N-[4-(acetylamino)phenyl]-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide involves the reaction of 4-(acetylamino)phenyl isothiocyanate with 4-(2-phenylethyl)-3-thiosemicarbazone-2-one in the presence of a base such as triethylamine. The resulting product is then reacted with 4-chlorobenzoyl chloride to obtain N-[4-(acetylamino)phenyl]-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide. This method has been optimized to achieve a high yield of N-[4-(acetylamino)phenyl]-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide with good purity.

properties

Molecular Formula

C26H25N3O3S

Molecular Weight

459.6 g/mol

IUPAC Name

N-(4-acetamidophenyl)-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide

InChI

InChI=1S/C26H25N3O3S/c1-18(30)27-22-11-13-23(14-12-22)28-25(32)20-7-9-21(10-8-20)26-29(24(31)17-33-26)16-15-19-5-3-2-4-6-19/h2-14,26H,15-17H2,1H3,(H,27,30)(H,28,32)

InChI Key

VTTLULQRVJIBHO-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3N(C(=O)CS3)CCC4=CC=CC=C4

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3N(C(=O)CS3)CCC4=CC=CC=C4

Origin of Product

United States

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